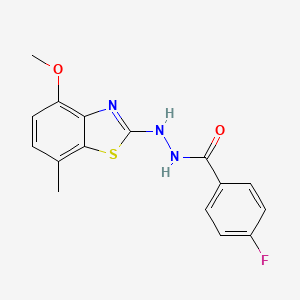

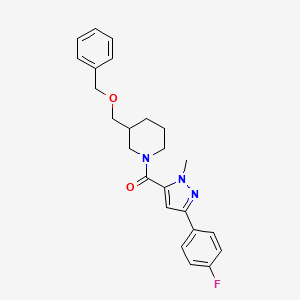

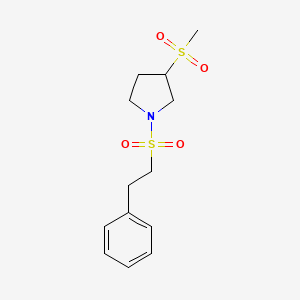

N1-(3-fluoro-4-methylphenyl)-N2-(2-methoxybenzyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing fluoro group and the electron-donating methoxy and methyl groups. It might undergo reactions typical for aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar amide group and the polarizable aromatic rings could impact its solubility, while the fluoro group could influence its acidity .Scientific Research Applications

Compulsive Food Consumption in Binge Eating Models

Research has shown that compounds structurally similar to N1-(3-fluoro-4-methylphenyl)-N2-(2-methoxybenzyl)oxalamide, such as GSK1059865, a selective orexin-1 receptor antagonist, have been evaluated for their effects on binge eating behaviors in female rats. These studies indicate that selective antagonism at orexin-1 receptor mechanisms can potentially represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Nucleoside Transport Inhibition

Another area of application involves the inhibition of nucleoside transport proteins. Compounds with modifications on the benzyl group, similar to the structure of interest, have demonstrated an affinity for ENT1, a nucleoside transport protein. These findings suggest potential applications in developing therapies for conditions related to nucleoside transport dysregulation (Tromp et al., 2004).

Larvicidal Activity

The synthesis and biological evaluation of derivatives structurally related to this compound have revealed significant larvicidal activity against third instar larvae. This highlights the compound's potential in vector control strategies to combat mosquito-borne diseases (Gorle et al., 2016).

Photodynamic Therapy for Cancer Treatment

Research into new zinc phthalocyanine derivatives has shown high singlet oxygen quantum yields, indicating their potential as Type II photosensitizers for cancer treatment in photodynamic therapy. These findings underscore the importance of structurally diverse compounds in developing new treatments for cancer (Pişkin et al., 2020).

Positron Emission Tomography (PET) Radiotracers

The development of intermediates for asymmetric synthesis of fluorinated α-amino acids used in PET radiotracers demonstrates the critical role of chemical synthesis in advancing diagnostic imaging technologies. These compounds facilitate the study of brain disorders and the development of targeted therapies (Zaitsev et al., 2002).

properties

IUPAC Name |

N'-(3-fluoro-4-methylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3/c1-11-7-8-13(9-14(11)18)20-17(22)16(21)19-10-12-5-3-4-6-15(12)23-2/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPFBAGUFLOQKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2OC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2767346.png)

![methyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2767354.png)

![3-[(4-tert-butylphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2767355.png)

![7-[(4-Bromophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2767357.png)

![2-bromo-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]pyridine-4-carboxamide](/img/structure/B2767360.png)